molecular formula C17H14Cl2N2O4 B2505027 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid CAS No. 339016-69-2

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid

Cat. No.: B2505027
CAS No.: 339016-69-2
M. Wt: 381.21
InChI Key: STSPWYHQSNQFNL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to oxidative cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid include:

  • 2,4-Dichlorophenoxyacetic acid
  • 4-Methoxybenzaldehyde derivatives
  • Hydrazine-based compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-25-12-5-2-10(3-6-12)13(17(23)24)9-16(22)21-20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3,(H,21,22)(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSPWYHQSNQFNL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=C(C=C(C=C2)Cl)Cl)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.